molecular formula C18H20N2O2S B11337037 3-(3-ethoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(3-ethoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11337037
M. Wt: 328.4 g/mol
InChI Key: LDIPTQABCQVCSX-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[2,3-d]pyrimidin-4-one core structure, which is substituted with ethoxypropyl and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thieno[2,3-d]pyrimidine derivative with an ethoxypropyl halide in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Ethoxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

3-(3-Ethoxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its thieno[2,3-d]pyrimidin-4-one core structure, which imparts distinct chemical properties and reactivity. The presence of ethoxypropyl and methylphenyl groups further enhances its versatility in various applications.

This detailed article provides a comprehensive overview of 3-(3-ethoxypropyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-(3-ethoxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H20N2O2S/c1-3-22-10-4-9-20-12-19-17-16(18(20)21)15(11-23-17)14-7-5-13(2)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

LDIPTQABCQVCSX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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